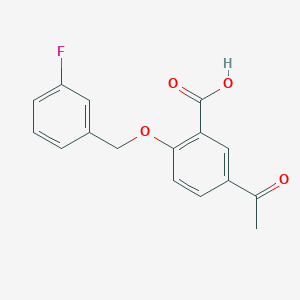

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid

Description

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a 3-fluorobenzyloxy substituent at the 2-position and an acetyl group at the 5-position of the aromatic ring. This compound is synthesized through multi-step reactions, including acetylation of salicylic acid derivatives and subsequent Fries rearrangement, as observed in related analogues . It is listed with suppliers under synonyms like ZINC85397464 and AKOS027454502 .

Properties

Molecular Formula |

C16H13FO4 |

|---|---|

Molecular Weight |

288.27 g/mol |

IUPAC Name |

5-acetyl-2-[(3-fluorophenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C16H13FO4/c1-10(18)12-5-6-15(14(8-12)16(19)20)21-9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3,(H,19,20) |

InChI Key |

GVVXAFLSMJWQHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-acetylsalicylic acid and 3-fluorobenzyl alcohol.

Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 3-fluorobenzyl alcohol is reacted with 5-acetylsalicylic acid under reflux conditions to form the desired product.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorobenzyl ether can enhance the compound’s lipophilicity and binding affinity to target proteins . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Fluorobenzyloxy-Substituted Benzoic Acid Derivatives

- 2-((3-Fluorobenzyl)oxy)benzoic Acid (Similarity: 0.96): This analogue lacks the 5-acetyl group but shares the 3-fluorobenzyloxy moiety. Such differences may impact bioavailability and receptor binding in therapeutic contexts (e.g., Safinamide, a Parkinson’s drug, uses a related 4-((3-fluorobenzyl)oxy)benzyl group) .

- Methyl 2-((4-fluorobenzyl)oxy)benzoate (Similarity: 0.98): The ester form of a positional isomer (4-fluorobenzyloxy vs. 3-fluorobenzyloxy) highlights how substituent placement affects lipophilicity and metabolic stability. Ester derivatives are often prodrugs, as seen in ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate .

Acetyl-Substituted Benzoic Acid Analogues

- 5-Acetyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic Acid (Compound 3n): Synthesized with a 4-trifluoromethylphenylamino group instead of 3-fluorobenzyloxy, this compound demonstrates how varying substituents alter electronic properties. The trifluoromethyl group enhances hydrophobicity, while the acetyl group aligns with the target compound’s electronic profile. Yield: 89% .

5-(3-Phenylacryloyl)-2-hydroxybenzoic Acid Analogues :

These lack the 3-fluorobenzyloxy group but retain the acetyl motif. Their anti-inflammatory and antioxidant activities suggest that the acetyl group may contribute to biological activity, though the absence of fluorinated substituents reduces lipophilicity .

Complex Heterocyclic Derivatives

- 5-Fluoro-4-(3-oxo-triazolo)benzoic Acid Derivatives (Patents EP 3 532 474 B1): These incorporate triazolo-oxazine or pyridine rings, increasing structural complexity and target specificity.

Key Research Findings

- Synthetic Efficiency : Compounds like 3n (89% yield) and patent intermediates (41% yield) demonstrate that substituent choice impacts reaction efficiency. The target compound’s synthesis may require optimized conditions due to steric effects from the 3-fluorobenzyloxy group .

- Biological Relevance : The 3-fluorobenzyloxy group is recurrent in drugs (e.g., Safinamide), suggesting its role in enhancing blood-brain barrier penetration . The acetyl group may modulate electron density, affecting binding to targets like enzymes or receptors .

Biological Activity

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a detailed examination of its biological activity, including mechanisms of action, structural comparisons, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 288.27 g/mol

- Functional Groups : Acetyl group, carboxylic acid, and fluorobenzyl ether

The presence of the fluorine atom in the benzyl group is believed to enhance the compound's biological activity by improving its lipophilicity and metabolic stability, which are critical for pharmacological efficacy.

Research indicates that this compound may exert its biological effects primarily through:

- Inhibition of Cyclooxygenase (COX) : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that this compound inhibits COX enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation .

- Binding Affinity : Preliminary studies suggest that the compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Further investigations into its pharmacokinetics and pharmacodynamics are necessary to confirm these interactions.

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo models. It is particularly noted for its potential to reduce inflammation without the severe side effects commonly associated with traditional NSAIDs .

- Analgesic Properties : Similar to its anti-inflammatory effects, analgesic activity has been observed, suggesting it may serve as an effective pain reliever.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Acetyl group, fluorobenzyl ether | Anti-inflammatory |

| 2-(3-Fluorobenzyl)oxybenzoic Acid | No acetyl group | Anti-inflammatory |

| 4-Acetyl-2-(4-fluorobenzyl)phenol | Different substitution pattern | Potentially similar |

| Flurbiprofen | Non-steroidal anti-inflammatory drug | Well-documented anti-inflammatory |

This table highlights the distinct structural features of this compound, particularly its acetyl group, which may contribute to its unique biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits COX activity in cell cultures, leading to decreased levels of inflammatory mediators. These findings suggest a promising pathway for developing new anti-inflammatory drugs .

- Animal Models : In vivo studies utilizing animal models of inflammation have demonstrated significant reductions in swelling and pain when administered this compound. The results indicate potential therapeutic applications in treating chronic inflammatory conditions.

- Toxicity Assessments : Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile compared to traditional NSAIDs, with lower incidences of gastrointestinal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.